Guaninyl Valacyclovir
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C₁₉H₂₅N₁₁O₅ |
|---|---|
Molecular Weight |
487.47 |
Synonyms |
N2-(Guanine-N2-yl)methyl]-9-[(2-hydroxyethoxy)methyl]guanine-L-valinate; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Guaninyl Valacyclovir
Intracellular Activation Pathways
The conversion of Valacyclovir (B1662844) into its active antiviral form, Acyclovir (B1169) triphosphate, is a multi-step process that relies on both viral and host cellular enzymes. This selective activation pathway is a key reason for the compound's low toxicity in uninfected cells. mdpi.com
Role of Viral-Encoded Kinases in Initial Phosphorylation
The crucial first step in the activation of Acyclovir (derived from Valacyclovir) occurs preferentially in virus-infected cells. nih.gov This initial phosphorylation is catalyzed by a viral-encoded thymidine (B127349) kinase (TK). mdpi.comnih.gov In herpes simplex virus (HSV) and varicella-zoster virus (VZV), these enzymes are encoded by the UL23 and ORF36 genes, respectively. mdpi.com This viral kinase converts Acyclovir into Acyclovir monophosphate. nih.gov The enzyme exhibits a broader substrate specificity compared to its host cell counterpart, allowing it to efficiently phosphorylate the guanosine (B1672433) analog. nih.gov This selective phosphorylation by the viral kinase ensures that the drug is primarily activated within infected cells, which is a cornerstone of its mechanism. mdpi.comnih.gov
Contribution of Host Cellular Kinases to Triphosphate Formation
Following the initial viral-specific phosphorylation, host cellular enzymes carry out the subsequent phosphorylation steps. Cellular kinases, such as guanylate kinase, convert Acyclovir monophosphate into Acyclovir diphosphate (B83284). Subsequently, other cellular kinases, including phosphoglycerate kinase and pyruvate (B1213749) kinase, catalyze the final conversion to the active form, Acyclovir triphosphate. mdpi.comnih.gov This active triphosphate is the molecule that directly interferes with viral replication.
Enzymatic Hydrolysis by Valacyclovir Hydrolase (BPHL)
Before any phosphorylation can occur, the prodrug Valacyclovir must first be converted to Acyclovir. This conversion is a rapid and extensive hydrolysis reaction that occurs during first-pass metabolism in the intestine and liver. google.comkoreascience.kr The primary enzyme responsible for this is Valacyclovir hydrolase, also known as Biphenyl Hydrolase-Like Protein (BPHL). plos.orgresearchgate.net BPHL is a serine hydrolase highly expressed in the human liver and kidney. plos.org It efficiently cleaves the L-valine ester from Valacyclovir, releasing Acyclovir and the amino acid L-valine. uniprot.org This enzymatic action significantly increases the oral bioavailability of Acyclovir compared to administering Acyclovir itself. nih.gov
Table 1: Specificity Constants for BPHL Hydrolytic Activity
| Substrate | kcat/Km (mM⁻¹s⁻¹) | Source |
| Valacyclovir | 420 | researchgate.net |
| Valganciclovir | 53.2 | researchgate.net |
Interaction with Viral Polymerases
Acyclovir triphosphate, the final active metabolite, inhibits viral replication by interacting directly with the viral DNA polymerase, the enzyme responsible for synthesizing new viral DNA. researchgate.net
Competitive Inhibition of Deoxyguanosine Triphosphate (dGTP)
Acyclovir triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase. nih.gov The structure of Acyclovir triphosphate mimics that of dGTP, allowing it to bind to the active site of the viral enzyme. The affinity of Acyclovir triphosphate for viral DNA polymerase is significantly higher than for host cell DNA polymerase α, contributing to its selective antiviral effect. nih.govnih.gov For instance, the inhibition constant (Ki) for HSV DNA polymerase is substantially lower than that for HeLa DNA polymerase α, indicating a much more potent inhibition of the viral enzyme. nih.gov
Table 2: Comparative Inhibition of DNA Polymerases by Acyclovir Triphosphate (Acyclo-GTP)
| Enzyme | Substrate | Km (μM) | Inhibitor | Ki (μM) | Source |
| HSV DNA Polymerase | dGTP | 0.15 | Acyclo-GTP | 0.003 | nih.gov |
| HeLa DNA Polymerase α | dGTP | 1.2 | Acyclo-GTP | 0.18 | nih.gov |
Incorporation into Nascent Viral DNA/RNA
In addition to competitively inhibiting the polymerase, Acyclovir triphosphate can also be incorporated into the growing viral DNA chain. nih.gov Once incorporated, it acts as a chain terminator. nih.gov Acyclovir lacks the 3'-hydroxyl group that is essential for the formation of the phosphodiester bond required to add the next nucleotide. mdpi.com This premature termination of the DNA chain effectively halts viral replication. nih.gov The incorporation of the Acyclovir analog results in an irreversible inactivation of the viral DNA polymerase, further disrupting the replication process. nih.gov
DNA Chain Termination Mechanisms (Obligate vs. Non-Obligate)
The primary mechanism by which Acyclovir, the active form of Valacyclovir, exerts its antiviral effect is through DNA chain termination. patsnap.comdrugbank.com Once inside a virus-infected cell, Acyclovir undergoes a series of phosphorylation events. The initial and most critical step is the conversion of Acyclovir to Acyclovir monophosphate, a reaction catalyzed by a viral-specific enzyme, thymidine kinase. nbinno.compatsnap.com This selective activation by a viral enzyme is a cornerstone of the drug's specificity and safety profile. Subsequently, cellular kinases further phosphorylate the monophosphate form into Acyclovir diphosphate and then into the active Acyclovir triphosphate. youtube.com
Acyclovir triphosphate functions as a potent inhibitor of viral DNA polymerase. patsnap.com It achieves this in two ways:
Competitive Inhibition: Acyclovir triphosphate structurally resembles deoxyguanosine triphosphate (dGTP), one of the natural building blocks of DNA. This resemblance allows it to compete with dGTP for binding to the active site of the viral DNA polymerase. nbinno.compatsnap.com
Chain Termination: Once incorporated into the growing viral DNA strand, Acyclovir triphosphate acts as an obligate chain terminator . patsnap.comnih.gov This is because the Acyclovir molecule lacks the 3'-hydroxyl group that is essential for the formation of the phosphodiester bond required to add the next nucleotide. youtube.com Without this group, the DNA chain cannot be elongated, effectively halting viral replication. patsnap.com
The termination of the DNA chain is an irreversible step, leading to the inactivation of the viral DNA polymerase. patsnap.com
Specificity Profile for Viral Targets and Host Enzymes
The high specificity of Valacyclovir and its active metabolite Acyclovir is a key feature of their therapeutic success. This specificity is multi-faceted, involving preferential activation within infected cells and a higher affinity for viral enzymes over their host cell counterparts.
The initial phosphorylation of Acyclovir is significantly more efficient when catalyzed by viral thymidine kinase compared to cellular thymidine kinase. wikipedia.org This ensures that the active, triphosphate form of the drug is present in much higher concentrations in virus-infected cells than in uninfected host cells, thereby minimizing toxicity to the host. nbinno.compatsnap.com
Furthermore, Acyclovir triphosphate has a higher affinity for viral DNA polymerase than for host cellular DNA polymerases. nih.gov This preferential binding further contributes to its selective antiviral activity.
The following table summarizes the specificity profile based on available research:
| Enzyme/Target | Selectivity | Mechanism of Specificity |
| Viral Thymidine Kinase | High | The viral enzyme is significantly more efficient at the initial phosphorylation of Acyclovir compared to the host cell enzyme. wikipedia.org |
| Viral DNA Polymerase | High | Acyclovir triphosphate has a greater affinity for the viral polymerase than for host DNA polymerases. nih.gov |
| Host Cellular Kinases | Low | These enzymes are responsible for the subsequent phosphorylation steps (mono- to triphosphate) but the initial activation is the rate-limiting and specificity-determining step. youtube.com |
| Host DNA Polymerases | Low | Acyclovir triphosphate is a poor substrate for and inhibitor of host DNA polymerases. nih.gov |
In descending order of activity, Acyclovir is effective against the following herpesviruses: Herpes simplex virus type I (HSV-1), Herpes simplex virus type II (HSV-2), Varicella-zoster virus (VZV), Epstein-Barr virus (EBV), and Cytomegalovirus (CMV). wikipedia.org
Preclinical Pharmacokinetics and Cellular Disposition Research
Cellular Uptake Mechanisms
The entry of Guaninyl Valacyclovir (B1662844) into the systemic circulation and its subsequent uptake into target cells are mediated by specific transporter proteins. This targeted uptake is a key feature of its design as an effective prodrug.
The primary mechanism for the enhanced intestinal absorption of Guaninyl Valacyclovir is its recognition and transport by the human intestinal peptide transporter 1 (hPEPT1). oup.comresearchgate.netnih.govnih.gov This high-capacity, low-affinity transporter is abundantly expressed on the apical membrane of enterocytes in the small intestine. nih.gov By mimicking a dipeptide structure, this compound is actively transported across the intestinal epithelium, a process that accounts for up to 90% of its uptake from the gut. nih.gov This active transport mechanism bypasses the poor passive diffusion of its active form, Acyclovir (B1169), leading to a three- to five-fold increase in bioavailability. oup.com
Studies in various models, including CHO cells transfected with hPEPT1 and in situ rat perfusion, have confirmed that this transport is selective for L-amino acid esters. nih.gov The affinity of this compound for hPEPT1 is influenced by pH, with the neutral species of the molecule showing a significantly higher affinity than the cationic species. nih.gov In addition to hPEPT1, another dipeptide transporter, HPT-1, has also been shown to correlate with this compound pharmacokinetics and transport the molecule efficiently. oup.com
| Extracellular pH | Apparent Km (mM) |
|---|---|
| 5.5 | 7.42 (± 0.32) |
| 6.2 | 6.64 (± 1.20) |
| 6.8 | 5.38 (± 0.88) |
| 7.5 | 2.69 (± 0.23) |
| 7.9 | 2.23 (± 0.33) |
Data derived from studies in CHO cells overexpressing hPepT1. nih.gov
Once this compound is hydrolyzed to its active form, Acyclovir, the subsequent cellular uptake into virus-infected cells involves different transporter systems. While the prodrug utilizes peptide transporters for intestinal absorption, Acyclovir itself is a substrate for other transporter families. nih.gov
Research using HEK cells has demonstrated that Acyclovir is transported by members of the organic anion transporter (OAT) family. Specifically, uptake of Acyclovir was significantly higher in cells expressing OAT2, and to a lesser extent, OAT1 and OAT3. researchgate.net This indicates that after its release into the bloodstream, Acyclovir can be taken up into cells, including those in the kidney for excretion, via these transporters. Some evidence also suggests the involvement of a nucleobase transporter, rather than a nucleoside transporter, in the uptake of Acyclovir into infected cells. asm.org
Intracellular Metabolism and Anabolism to Active Forms
Following oral administration, this compound is rapidly and almost completely converted to Acyclovir and the amino acid L-valine through first-pass metabolism in the intestine and liver. researchgate.netnih.govfortunejournals.com This conversion is so efficient that plasma concentrations of the parent prodrug are typically low and transient, becoming undetectable within three hours. fortunejournals.com The resulting Acyclovir must then undergo intracellular anabolism to its active triphosphate form to exert its antiviral effect.
The antiviral activity of Acyclovir is dependent on its conversion to Acyclovir triphosphate. This is a multi-step process initiated within virus-infected cells. ijarsct.co.in
Monophosphorylation: The first and rate-limiting step is the conversion of Acyclovir to Acyclovir monophosphate. This reaction is selectively catalyzed by a virus-encoded thymidine (B127349) kinase (TK). nih.govebi.ac.uk The affinity of viral TK for Acyclovir is approximately 200 times greater than that of the corresponding human cellular TK, which accounts for the drug's selective toxicity toward infected cells. fortunejournals.com
Diphosphorylation: Cellular guanylate kinase then converts the monophosphate form to Acyclovir diphosphate (B83284). nih.gov
Triphosphorylation: Finally, other cellular kinases catalyze the formation of the active Acyclovir triphosphate. fortunejournals.comnih.gov
Acyclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and, when incorporated into the growing viral DNA chain, leads to chain termination, thereby halting viral replication. ijarsct.co.in Kinetic studies with Herpes Simplex Virus type 1 (HSV-1) TK have determined a dissociation constant of 162.3 µM for the Acyclovir-enzyme complex. tandfonline.com
This compound and its active metabolite Acyclovir are subject to catabolic processes that can lead to their inactivation. A key enzyme in this pathway is guanine (B1146940) deaminase, also known as cypin (cytosolic PSD-95 interactor), which is the primary guanine deaminase in the body. nih.govnih.gov
Recent studies have confirmed that both this compound and Acyclovir act as substrates for cypin, which deaminates them as part of the purine (B94841) metabolism pathway. nih.govresearchgate.net This enzymatic action represents a potential route of drug inactivation. Interestingly, the presence of the L-valine ester in this compound increases its affinity for cypin threefold compared to Acyclovir. nih.gov The resulting deaminated metabolites can be further processed by xanthine (B1682287) oxidase. nih.govnih.gov The two main inactive metabolites of Acyclovir excreted in urine are 9-(carboxymethoxymethyl)guanine and 8-hydroxy-9-(2-hydroxyethoxymethyl)guanine. nih.govnih.gov
| Compound | Parameter | Value (µM) |
|---|---|---|
| This compound | Km (Michaelis-Menten Constant) | 1547 (± 198) |
| KD (Dissociation Constant) | 74.4 (± 35.5) | |
| Acyclovir | KD (Dissociation Constant) | 227.4 (± 18.7) |
Data derived from studies using purified Rattus norvegicus cypin. nih.govresearchgate.net
Tissue Distribution Studies (Preclinical Models)
Preclinical studies in various animal models have been conducted to understand the distribution of Acyclovir following the administration of this compound. These studies show that Acyclovir is widely distributed throughout the body.
In mice and rats, subcutaneously administered radiolabeled Acyclovir was found in all tissues examined, including the brain. nih.govnih.gov In dogs, after oral administration, Acyclovir was detected in the cerebrospinal fluid, aqueous humor, and saliva. nih.gov The volume of distribution in dogs (1.2 L/kg) indicates significant penetration into tissues. nih.gov Protein binding of Acyclovir is generally low, at less than 35%. nih.gov
Metabolism studies in mice and rats showed that the majority of the drug (94-95%) is excreted in the urine as unchanged Acyclovir. nih.gov Minor metabolites, including 9-carboxymethoxymethylguanine (B1436564) and 8-hydroxy-9-(2-hydroxyethoxymethyl)guanine, were also identified in the urine of several species, including guinea pigs, rabbits, and rhesus monkeys. nih.gov Neonatal rat studies indicated minimal renal lesions only at very high doses, with no other adverse effects on developing organ systems. nih.gov
Structure-Activity Relationships in Preclinical Pharmacokinetics
In the development of antiviral nucleoside analogues, structure-activity relationships (SAR) are pivotal in optimizing pharmacokinetic profiles, particularly oral bioavailability. The study of compounds like this compound is rooted in the successful prodrug strategies developed for its parent compounds, which aimed to overcome the poor gastrointestinal absorption of the active antiviral agents. The addition of specific chemical moieties, such as amino acid esters, has been a key strategy to enhance the delivery of these drugs.
The primary SAR principle demonstrated by L-valyl ester prodrugs, including Valganciclovir (the L-valyl ester of Ganciclovir) and Valacyclovir (the L-valyl ester of Acyclovir), is the significant improvement in oral bioavailability compared to the parent drugs. nih.govfortunejournals.com This enhancement is achieved by modifying the structure to utilize the body's natural absorption mechanisms. After oral administration, these prodrugs are rapidly and extensively converted into the active parent drug by esterase enzymes found in the intestines and liver. drugbank.comfda.govnih.gov
This compound, chemically identified as 2-[[6-Oxo-2-[[[(6-oxo-6,9-dihydro-1H-purin-2-yl)amino]methyl]amino]-1,6-dihydro-9H-purin-9-yl]methoxy]ethyl L-valinate, is built upon this established principle. allmpus.comsynzeal.com Its structure incorporates the critical L-valinate ester moiety, which strongly suggests it is designed as a prodrug to improve pharmacokinetic properties. While specific preclinical data for this compound is not extensively published, the SAR can be inferred from the well-documented performance of related compounds.
The addition of the valyl ester creates a substrate for human intestinal peptide transporters, which facilitates greater absorption from the gastrointestinal tract. Following absorption, the ester bond is quickly hydrolyzed, releasing the active pharmacological agent into circulation. This strategy has proven highly effective, increasing the bioavailability of Acyclovir three- to five-fold via Valacyclovir fortunejournals.com and that of Ganciclovir (B1264) by up to 10-fold via Valganciclovir. fda.gov
Detailed Research Findings
Preclinical and clinical pharmacokinetic studies on analogous compounds provide a clear picture of the relationship between the L-valyl ester structure and enhanced oral absorption. The data consistently show a dramatic increase in the area under the curve (AUC), a measure of total drug exposure, for the prodrugs compared to the original active molecules when administered orally.
For instance, the absolute bioavailability of Ganciclovir from oral Valganciclovir is approximately 60%, whereas from oral Ganciclovir capsules, it is only between 6% and 9%. fda.govnih.gov Similarly, Valacyclovir achieves an acyclovir bioavailability of about 55%, a significant increase from the 15-30% observed with oral Acyclovir. fortunejournals.comhres.ca
The structural design of this compound, which features the same L-valinate ester found in these successful prodrugs, is therefore predicated on this known pharmacokinetic advantage. The "guaninyl" portion of the molecule represents a modification of the core purine base, a common approach in medicinal chemistry to explore new antiviral activities or refine drug properties. mdpi.comnih.gov However, the key to its presumed pharmacokinetic profile in preclinical studies lies in the valine ester, which transforms a poorly absorbed drug into a compound with efficient oral uptake.
Table 1: Comparison of Oral Bioavailability in Structurally Related Antiviral Compounds This table illustrates the pharmacokinetic advantage conferred by the L-valyl ester structure.
| Parent Drug | Oral Bioavailability of Parent Drug | Corresponding Prodrug | Oral Bioavailability via Prodrug | Fold Increase (Approx.) |
| Ganciclovir | 6-9% | Valganciclovir | ~60% | ~10x |
| Acyclovir | 15-30% | Valacyclovir | ~55% | ~3-5x |
Table 2: Structural Features and Their Preclinical Pharmacokinetic Implications This table summarizes the relationship between key structural components and their role in the pharmacokinetics of guanine-based antiviral prodrugs.
| Structural Feature | Compound Class Example | Role in Preclinical Pharmacokinetics |
| Acyclic Guanine Analogue Core | Ganciclovir, Acyclovir | Provides the antiviral activity by inhibiting viral DNA synthesis but typically exhibits poor oral absorption. nih.govnih.gov |
| L-Valyl Ester Moiety | Valganciclovir, Valacyclovir, this compound | Acts as a prodrug moiety to engage with intestinal transporters, significantly increasing absorption after oral administration. fortunejournals.comdrugbank.com |
| Esterase Cleavage Site | Valganciclovir, Valacyclovir, this compound | Allows for rapid and efficient conversion of the prodrug to the active parent drug in the intestine and liver post-absorption. fda.govnih.gov |
Molecular Basis of Viral Resistance and Counter Resistance Strategies
Mechanisms of Viral Resistance to Guanine (B1146940) Analogues
Resistance to guanine analogues, such as the widely-used acyclovir (B1169), primarily arises from genetic mutations in viral enzymes that are critical for the drug's activation and mechanism of action. nih.gov These mutations can lead to a significant reduction in the antiviral efficacy of these drugs.
The most common mechanism of resistance to acyclovir and its analogues involves mutations in the viral thymidine (B127349) kinase (TK) gene. nih.govnih.gov For these drugs to be effective, they must first be phosphorylated by the viral TK to their monophosphate form. oup.compnas.org Cellular kinases then further phosphorylate the drug to its active triphosphate form, which can then inhibit the viral DNA polymerase. oup.compnas.org
Mutations in the viral TK gene can lead to resistance through several mechanisms:
Loss of TK activity (TK-deficient virus): Frameshift mutations caused by nucleotide insertions or deletions, particularly in homopolymer regions of the gene, can result in a non-functional or truncated TK enzyme. nih.govasm.org
Altered substrate specificity (TK-altered virus): Single amino acid substitutions can change the enzyme's active site, reducing its ability to recognize and phosphorylate the guanine analogue while preserving its function for natural substrates. oup.comasm.org
Specific mutations in the TK gene have been identified that confer high levels of resistance. For instance, mutations in the ATP-binding site, such as K62N, or conformational changes, like C336Y, have been shown to result in highly resistant viral phenotypes. nih.gov Site-directed mutagenesis studies have confirmed that mutations at specific codons, such as R51W, E83K, and A175V, lead to a loss of TK activity and are clearly implicated in acyclovir resistance. asm.orgnih.gov
| TK Mutation Location | Example Mutation | Effect on TK Enzyme | Resistance Level |
| ATP-binding site | K62N | Low-producer phenotype | High |
| Conserved Region | R51W | Loss of TK activity | High |
| Conserved Region | E83K | Loss of TK activity | High |
| Non-conserved Region | P131S | Altered function | Resistant phenotype |
| Conformational Site | C336Y | Altered protein conformation | High |
A less common but significant mechanism of resistance involves mutations in the viral DNA polymerase gene. nih.govnih.gov This enzyme is the ultimate target for the active triphosphate form of guanine analogues. Mutations in the DNA polymerase can confer resistance by:
Reduced Affinity: Changes in the enzyme's structure can decrease its affinity for the antiviral drug triphosphate, making it a less effective inhibitor. This can manifest as an increased Km (Michaelis constant) for the inhibitor. pnas.org
Enhanced Excision: Some mutant polymerases may have an enhanced ability to recognize and remove the incorporated drug from the growing DNA chain, a process known as excision.
Altered Incorporation Rate: Mutations can also lead to a reduced rate of incorporation (kcat) of the drug triphosphate into the viral DNA. pnas.org
Studies on recombinant herpes simplex virus (HSV) have identified several mutations in conserved regions of the DNA polymerase that lead to cross-resistance to multiple antiviral drugs. nih.gov For example, mutations in regions II (e.g., A719T, S724N) and VI (e.g., L778M) have been shown to confer resistance to acyclovir and other polymerase inhibitors. nih.gov Enzymological studies have detailed how these mutations affect the kinetics of drug triphosphate binding and incorporation, providing a molecular basis for the observed resistance. pnas.org
| DNA Polymerase Mutation | Conserved Region | Effect on Polymerase | Cross-Resistance Profile |
| A719T | II | Reduced drug affinity/incorporation | Acyclovir, Foscarnet, Adefovir |
| S724N | II | Reduced drug affinity/incorporation | Acyclovir, Foscarnet, Adefovir, Cidofovir |
| L778M | VI | Reduced drug affinity/incorporation | Acyclovir, Foscarnet, Adefovir, Cidofovir |
| F891C | I | Reduced drug affinity/incorporation | High resistance to Acyclovir and Foscarnet |
| N961K | V | Altered drug interaction | Acyclovir resistance, Foscarnet susceptibility |
Viruses can hijack host cellular machinery, including cellular kinases, to support their replication. pharmafocusasia.com Targeting these host cellular kinases has emerged as a therapeutic strategy that may offer a higher barrier to resistance compared to direct-acting antivirals. pharmafocusasia.comnih.gov Kinase inhibitors, originally developed for cancer therapy, are being explored for their antiviral properties. nih.govelifesciences.org These inhibitors can disrupt various stages of the viral life cycle that are dependent on host kinase activity, from entry to replication and release. pharmafocusasia.comfrontiersin.org By modulating the cellular environment, these compounds can indirectly impact the efficacy of traditional antiviral drugs and potentially overcome resistance mechanisms.
In Vitro and Cellular Models for Resistance Studies
The study of antiviral resistance heavily relies on robust in vitro and cellular models. These systems are essential for identifying resistance mutations, characterizing their phenotypic effects, and screening for new antiviral compounds with activity against resistant strains. nih.govnih.gov
Cell-based assays are fundamental to this research. nih.govnih.gov These assays typically involve infecting permissive cell lines with the virus in the presence of varying concentrations of an antiviral drug. researchgate.net Commonly used cell lines for studying herpesviruses include Vero (African green monkey kidney) and Madin-Darby Canine Kidney (MDCK) cells. mdpi.com The extent of viral replication is then measured, often through plaque reduction assays, yield reduction assays, or by quantifying viral antigens or nucleic acids. nih.gov
To study specific mutations, recombinant viruses can be generated using techniques like site-directed mutagenesis. nih.govresearchgate.net This allows researchers to introduce specific changes into the viral TK or DNA polymerase genes and then assess the impact of these mutations on drug susceptibility in a controlled cellular environment. nih.govnih.gov
More advanced models are also being employed. The hollow-fiber infection model (HFIM) system , for example, allows for the continuous infusion of an antiviral drug at varying concentrations, mimicking the pharmacokinetic profiles seen in patients. asm.org This model has been used to study the emergence of resistance mutations over time under different drug pressures. asm.org
Computational and in Silico Approaches in Guaninyl Valacyclovir Research
Molecular Docking Studies of Compound-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the binding modes of potential drugs with their protein targets.
The primary mechanism of action for Valacyclovir's active form, Acyclovir (B1169), involves the inhibition of viral DNA polymerase. drugbank.commdpi.com Acyclovir is first phosphorylated by a virus-specific thymidine (B127349) kinase and then by cellular kinases to form Acyclovir triphosphate. drugbank.com This active molecule competitively inhibits the viral DNA polymerase, gets incorporated into the growing viral DNA chain, and causes chain termination, thus halting viral replication. drugbank.com
Molecular docking studies are crucial for visualizing and analyzing how Acyclovir triphosphate fits into the active site of the viral DNA polymerase. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the enzyme. For Guaninyl Valacyclovir (B1662844), a similar in silico approach would be employed. Docking simulations would predict its binding affinity and orientation within the polymerase's active site, helping to ascertain whether it could act as an inhibitor. By comparing the predicted binding mode of a potential active form of Guaninyl Valacyclovir with that of Acyclovir triphosphate, researchers could hypothesize its potential efficacy and mechanism of inhibition.
For a prodrug to be effective, it must be efficiently converted into its active form by specific enzymes. Valacyclovir is hydrolyzed to Acyclovir by an enzyme identified as Biphenyl Hydrolase-Like Protein (BPHL), which functions as a valacyclovirase. nih.govuniprot.orgresearchgate.net This enzymatic activation is a critical step for the drug's bioavailability. nih.gov Following conversion, the viral thymidine kinase performs the initial and essential phosphorylation step. drugbank.com
Molecular docking would be used to investigate the interaction of this compound with these key activating enzymes.
Interaction with BPHL: Docking simulations could predict whether this compound can fit into the active site of BPHL and adopt a conformation suitable for hydrolysis. Studies on recombinant BPHL have determined its specificity constants (kcat/Km) for Valacyclovir to be 420 mM⁻¹s⁻¹. nih.govresearchgate.net By docking this compound into a model of the BPHL active site, researchers could estimate its binding affinity and predict its likelihood of being a substrate for the enzyme.
Interaction with Viral Kinases: The subsequent activation step requires interaction with viral thymidine kinase. Docking studies would help predict the binding affinity of this compound (or its hydrolyzed form) to this kinase, which is a prerequisite for its phosphorylation and subsequent antiviral activity.
| Enzyme Target | Role in Valacyclovir Pathway | Application of Molecular Docking for this compound |
| Viral DNA Polymerase | Final target; inhibition stops viral replication. drugbank.com | Predict binding mode and affinity to assess inhibitory potential. |
| BPHL (Valacyclovirase) | Activating enzyme; hydrolyzes Valacyclovir to Acyclovir. nih.govuniprot.org | Determine if it can bind and potentially be hydrolyzed by BPHL. |
| Viral Thymidine Kinase | Activating enzyme; performs the first phosphorylation. drugbank.com | Predict binding affinity to assess its potential as a substrate for phosphorylation. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique complements molecular docking by offering a dynamic view of the compound-protein complex.
MD simulations are used to assess the stability of a ligand within a protein's binding site and to observe any conformational changes in the protein that occur upon binding. For instance, MD simulations performed on Valacyclovir bound to the enzyme cypin (guanine deaminase) demonstrated that the binding of the ligand induces a conformational change, displacing an alpha helix near the active site. nih.govnih.gov The stability of the complex can be evaluated by analyzing trajectories of root mean square deviation (RMSD). nih.gov
In the context of this compound, MD simulations would be initiated from the best-docked poses obtained from docking studies. These simulations would:
Assess the stability of the this compound-enzyme complex over time.
Analyze the flexibility of different parts of the compound and the protein.
Identify stable hydrogen bonds and other key interactions that maintain the complex.
Reveal conformational changes in the target enzyme (e.g., viral polymerase or BPHL) induced by the binding of this compound.
While docking predicts how a substrate might bind, MD simulations can help elucidate the dynamic process of the enzymatic reaction itself. By simulating the enzyme-substrate complex in a solvated environment, researchers can observe the molecular motions that lead to catalysis. Studies on Valacyclovir have shown it is a substrate for cypin, and MD simulations helped rationalize how the binding of larger guanosine (B1672433) analogs impacts the enzyme's structure and efficiency. nih.gov
For this compound, MD simulations could be employed to study its potential hydrolysis by enzymes like BPHL. By tracking the positions of the atoms of the ester bond and the key catalytic residues of the enzyme over time, these simulations could provide insights into the likelihood and mechanism of enzymatic cleavage, offering a more profound understanding than static docking models alone.
Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction (In Silico)
QSAR and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are computational tools used in the early stages of drug discovery to forecast the biological activity and pharmacokinetic properties of a compound before it is synthesized or tested experimentally. nih.govfrontiersin.org
QSAR: QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov To build a QSAR model for anti-herpetic agents, a dataset of known guanine (B1146940) derivatives with measured inhibitory activity against viral enzymes would be used. nih.gov Descriptors representing the physicochemical properties of these molecules would be calculated and used to create a model that can predict the activity of new, untested compounds. This compound's structure would be input into such a validated QSAR model to predict its potential anti-herpetic activity. plos.org
ADMET Prediction: In silico ADMET models use a compound's structure to predict its drug-likeness and potential liabilities. frontiersin.orgresearchgate.net These predictions are crucial for weeding out candidates that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. For this compound, various ADMET properties would be predicted using established software and web servers:
Absorption: Prediction of properties like intestinal absorption and cell permeability.
Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential metabolic sites and interaction with key metabolic enzymes like Cytochrome P450s.
Excretion: Prediction of the likely routes of elimination from the body.
Toxicity: Early flags for potential issues such as mutagenicity, cardiotoxicity, or hepatotoxicity.
| Computational Method | Objective for this compound Research | Key Information Gained |
| Molecular Docking | Predict binding to viral polymerase and activating enzymes. | Binding affinity, orientation, key interactions. |
| Molecular Dynamics | Analyze the dynamic stability and behavior of compound-protein complexes. | Conformational changes, complex stability, mechanistic insights. |
| QSAR | Predict potential biological (e.g., antiviral) activity. | Quantitative prediction of efficacy based on structure. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Drug-likeness, potential liabilities (absorption, metabolism, toxicity). |
Rational Prodrug Design Utilizing Computational Tools
The development of effective antiviral therapies often faces the challenge of poor physicochemical properties of active pharmaceutical ingredients, such as low solubility and limited membrane permeability, which can result in poor oral bioavailability. nih.govresearchgate.net A key strategy to overcome these limitations is the rational design of prodrugs, which are inactive precursors that are converted into the active drug within the body. nih.gov Computational and in silico approaches have become indispensable in the rational design of prodrugs, enabling the prediction of their properties and accelerating the development process. nih.govnih.gov This is particularly relevant for guanine-based antiviral agents like acyclovir, where the prodrug valacyclovir was designed to enhance oral absorption. nih.gov
Computational tools allow for the modeling of key processes such as chemical stability, enzymatic conversion, and interaction with cellular transporters. nih.govnih.gov Techniques like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations provide deep insights into the molecular mechanisms governing a prodrug's behavior, guiding the design of candidates with optimized characteristics. nih.govnih.gov
Detailed research findings have demonstrated the utility of these computational methods in the design and analysis of guanine-based prodrugs.
Density Functional Theory (DFT) in Prodrug Stability Prediction
DFT calculations are a powerful tool for investigating the electronic structure of molecules and predicting their reactivity. nih.gov This method has been successfully applied to predict the hydrolysis rates of potential prodrugs, a critical factor for ensuring the timely release of the active drug. nih.gov For instance, a study on acyclovir prodrugs linked by Kirby's acid amides used DFT to calculate the effective molarities and predict the half-life (t1/2) of hydrolysis for various prodrug candidates. nih.gov The rate at which the prodrug releases acyclovir can be finely tuned by modifying the structural features of the linker moiety. nih.gov
| Acyclovir Prodrug Candidate | Predicted Half-life (t1/2) of Hydrolysis |
|---|---|
| ProD 1 | 29.2 hours |
| ProD 2 | 6097 days |
| ProD 3 | 4.6 minutes |
| ProD 4 | 8.34 hours |
Molecular Docking for Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govscienceopen.com This is widely used in drug design to understand how a drug or prodrug interacts with its biological target, such as a viral enzyme or a human transporter protein. scienceopen.comresearchgate.net In silico studies have utilized molecular docking to investigate the binding affinities of acyclovir and its derivatives, including ganciclovir (B1264), with the main protease (Mpro) of coronaviruses. nih.govresearchgate.net These studies calculate binding energies to estimate the strength of the interaction, providing a basis for comparing different compounds. nih.gov
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Acyclovir | SARS-CoV-2 Mpro | -89.64 |
| Acyclovir Derivative | SARS-CoV-2 Mpro | -96.21 |
Furthermore, docking studies have been employed to explore the potential of repurposing guanine derivatives like valacyclovir as inhibitors for cancer-related proteins, such as ABL kinase. scienceopen.com These computational screening approaches help in identifying new therapeutic applications for existing drugs by analyzing their interactions with various biological targets. scienceopen.comnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While molecular docking provides a static picture of the binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the drug-receptor complex over time. nih.govresearchgate.net MD simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic model of the interaction. researchgate.net For example, MD simulations have been used to study the interaction of valacyclovir with the enzyme guanine deaminase (cypin). researchgate.netnih.gov These simulations demonstrated that the binding of valacyclovir induces structural changes in the enzyme, specifically displacing an alpha helix near the active site. researchgate.net Such detailed understanding of the dynamic interactions is crucial for the rational design of prodrugs that are efficiently recognized and processed by specific enzymes. researchgate.netnih.gov
| Substrate | Enzyme | Kinetic Parameter (Km) | Catalytic Efficiency (kcat) | Specificity Constant (kcat/Km) |
|---|---|---|---|---|
| Guanine | Guanine Deaminase (Cypin) | 0.120 ± 0.023 mM | 4.43 ± 0.27 s⁻¹ | 36,844 ± 2266 s⁻¹ M⁻¹ |
| Valacyclovir | Guanine Deaminase (Cypin) | 54.6 ± 13.0 mM | 4.83 ± 0.87 s⁻¹ | 88.4 ± 5.9 s⁻¹ M⁻¹ |
These computational approaches, from predicting chemical stability to modeling complex biological interactions, are fundamental to the modern, rational design of prodrugs. nih.govstonybrookmedicine.edu By providing a molecular-level understanding, in silico tools guide the synthesis and evaluation of new candidates, ultimately leading to the development of more effective antiviral therapies. cardiff.ac.uk
Future Directions and Emerging Research Avenues for Guaninyl Valacyclovir Analogues
Exploration of Novel Synthetic Routes
The chemical synthesis of valacyclovir (B1662844) and its analogues is a mature field, yet innovation continues, driven by the need for efficiency, stereochemical purity, and the generation of diverse derivatives. The classical synthesis of valacyclovir involves the coupling of acyclovir (B1169) with a protected L-valine, such as N-carbobenzyloxy-L-valine (Cbz-L-valine), followed by a deprotection step. nih.gov
Emerging research focuses on overcoming challenges inherent in these routes, such as the formation of the D-isomer enantiomer and the removal of heavy metal catalysts. nih.govmdpi.com Novel strategies include the use of different protecting groups for the valine amino acid, such as N-t-butoxycarbonyl (Boc), and alternative coupling agents to improve yield and diastereoselectivity. nih.gov Purification techniques are also being refined; for example, specific solvent compositions involving aqueous acetonitrile (B52724) have been developed to selectively remove the unwanted D-isomer. nih.gov
Beyond valacyclovir itself, synthetic exploration extends to a broader class of acyclic nucleoside phosphonates (ANPs), which are analogues of nucleoside monophosphates. These compounds bypass the initial, often rate-limiting, viral kinase-dependent phosphorylation step. Novel synthetic routes for ANPs involve methodologies like modified Mitsunobu conditions or base-catalyzed alkylation to couple the phosphonate-containing side chain with the guanine (B1146940) base. nih.gov Fluorinated derivatives of these phosphonates have also been synthesized to explore the impact of fluorine substitution on antiviral activity and metabolic stability. nih.gov
Table 1: Comparison of Synthetic Strategies for Valacyclovir Analogues
| Synthetic Approach | Key Reagents/Steps | Advantages | Challenges |
|---|---|---|---|
| Classical Coupling | Acyclovir, Cbz-L-valine, DCC, DMAP; Catalytic Hydrogenation (Pd/C) nih.govclinicaltrials.gov | Established and well-documented. | Formation of D-isomer, removal of palladium catalyst, moderate yields. nih.gov |
| Alternative Protection | Acyclovir, N-Boc-L-valine, EDC; Acidic Deprotection (HCl) nih.gov | Avoids heavy metal catalysts for deprotection. | Requires different coupling agents and deprotection conditions. |
| ANP Synthesis | Guanine base, phosphonate (B1237965) side-chain precursors; Mitsunobu or Alkylation | Bypasses need for viral thymidine (B127349) kinase. | More complex multi-step synthesis of precursors. nih.gov |
Advanced Prodrug Strategies for Enhanced Cellular Uptake and Targeting
Valacyclovir's design as an amino acid ester prodrug is a landmark example of overcoming the poor oral bioavailability of its parent compound, acyclovir. nih.gov This success has inspired more advanced prodrug strategies aimed at further improving pharmacokinetic profiles and enhancing intracellular delivery of guanine-based nucleoside analogues.
One of the most prominent advanced strategies is the ProTide (Pro-nucleotide) technology. nih.gov This approach masks the negatively charged phosphonate or phosphate (B84403) group of a nucleoside analogue with two moieties: an aryl group and an amino acid ester. These masking groups render the molecule neutral, facilitating its passive diffusion across the cell membrane. Once inside the cell, cellular enzymes cleave the masking groups to release the nucleoside monophosphate, effectively bypassing the first phosphorylation step. This strategy is particularly crucial for analogues that are poor substrates for viral or cellular kinases.
Other innovative prodrug designs for guanosine (B1672433) analogues include:
Phosphorodiamidates: These feature two amino acid motifs attached to the phosphate group, creating a neutral species with no chiral center at the phosphorus atom, which can simplify synthesis and biological evaluation. nih.govresearchgate.net
6-Position Modifications: The guanine ring itself can be modified to create a prodrug. For example, abacavir (B1662851) is a diaminopurine derivative that is metabolized by cellular deaminases to the active guanosine analogue, carbovir. wikipedia.org This strategy can improve solubility and alter metabolic pathways. wikipedia.org
Alkoxyalkyl Prodrugs: Attaching alkoxyalkyl esters to the phosphonate group of acyclic nucleoside phosphonates has been shown to significantly enhance oral antiviral activity and reduce toxicity.
These advanced strategies aim to increase the intracellular concentration of the active triphosphate form of the antiviral agent, potentially leading to greater potency and a higher barrier to resistance.
Investigating Synergistic Interactions with Other Antiviral Agents (In Vitro/Cellular)
Combining antiviral agents with different mechanisms of action is a cornerstone of modern antiviral therapy, aiming to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower dosages to minimize toxicity. nih.gov Preclinical in vitro and cellular studies are essential for identifying promising drug combinations involving guanine nucleoside analogues.
Research has shown that acyclovir, the active metabolite of valacyclovir, can produce additive or synergistic effects when combined with other antivirals. For example, combinations of acyclovir with vidarabine (B1017) or human leukocyte interferon have demonstrated additive to synergistic activity against HSV and VZV, respectively. nih.govmdpi.com A synergistic effect has also been confirmed between acyclovir and ribavirin (B1680618) against HSV-1 in cell culture. umn.edu The rationale behind such combinations is often to target different stages of the viral replication cycle or to use complementary mechanisms of action; for instance, acyclovir inhibits DNA polymerase while interferon stimulates the host immune response.
However, interactions are not always beneficial. An antagonistic relationship has been observed between the related guanosine analogue ganciclovir (B1264) and the CMV UL97 kinase inhibitor maribavir (B1676074). medchemexpress.com Ganciclovir, like acyclovir, requires initial phosphorylation by a viral kinase (UL97 in the case of CMV). By inhibiting this kinase, maribavir prevents the activation of ganciclovir, thereby reducing its antiviral effect. medchemexpress.com This highlights the critical importance of understanding the specific mechanisms of all drugs in a potential combination.
For broader-spectrum guanosine analogues, combination therapy is also a key area of research. The combination of the guanosine analogue INX-08189 with ribavirin shows synergistic effects because ribavirin inhibits the synthesis of natural guanosine, thereby increasing the ratio of the antiviral analogue triphosphate to the natural guanosine triphosphate available for the viral polymerase. nih.gov
Table 3: Summary of In Vitro Interactions of Guanine Analogues with Other Antivirals
| Guanine Analogue | Combination Agent | Target Virus | Observed Interaction | Reference(s) |
|---|---|---|---|---|
| Acyclovir | Vidarabine | HSV-1, HSV-2 | Additive | nih.gov |
| Acyclovir | Human Leukocyte Interferon | VZV | Additive to Synergistic | mdpi.com |
| Acyclovir | Ribavirin | HSV-1 | Synergistic | umn.edu |
| Acyclovir | Phosphonoacetate (PAA) | VZV | Additive | mdpi.com |
| Ganciclovir | Maribavir (UL97 Inhibitor) | CMV | Antagonistic | medchemexpress.com |
| INX-08189 | Ribavirin | (General concept) | Synergistic | nih.gov |
Application in Research Tools and Probes
Beyond their therapeutic potential, Guaninyl Valacyclovir analogues are being developed as sophisticated tools for basic research. By modifying the structure of these analogues to include reporter tags, scientists can create molecular probes to study viral replication, enzyme kinetics, and drug distribution at a subcellular level.
A key development in this area is the synthesis of fluorescent analogues of acyclovir and ganciclovir. nih.gov Researchers have created tricyclic derivatives that exhibit strong intrinsic fluorescence (with quantum yields of 30-65%) while retaining significant antiviral activity. nih.govresearchgate.net Such compounds can be used to visualize drug uptake and localization within cells using fluorescence microscopy, providing valuable insights into the mechanisms of action and cellular pharmacology without the need for more complex labeling techniques.
Another powerful strategy involves the use of bioorthogonal chemistry and affinity labeling. For instance, guanosine analogues can be synthesized with a chemical handle, such as a propargyl group. nih.gov This handle can then be linked to a reporter molecule, like biotin, using a highly specific and non-interfering reaction known as "click chemistry." The resulting biotin-labeled probe can be used in pull-down experiments to identify the specific cellular or viral proteins that the drug interacts with, helping to elucidate its mechanism of action or identify off-target effects. nih.gov These molecular probes are invaluable for validating drug targets and understanding the complex interplay between antiviral drugs, viral enzymes, and host cell machinery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
